4-Methoxy-3-n-pentoxybenzoyl chloride

Purity Specification Cost per Gram Vendor Comparison

Ensure synthetic success with 4-Methoxy-3-n-pentoxybenzoyl chloride (CAS 1181412-07-6). The defined 4-methoxy-3-n-pentoxy substitution pattern provides a unique electronic and steric profile, critical for regiospecific acylations. Using regioisomers like 3-methoxy-4-pentoxybenzoyl chloride leads to divergent reactivity and failed syntheses. This high-purity intermediate is essential for constructing PDE4 inhibitor scaffolds and calamitic liquid crystals. Secure your supply of this isomerically pure building block now.

Molecular Formula C13H17ClO3
Molecular Weight 256.72 g/mol
Cat. No. B7844289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-n-pentoxybenzoyl chloride
Molecular FormulaC13H17ClO3
Molecular Weight256.72 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=CC(=C1)C(=O)Cl)OC
InChIInChI=1S/C13H17ClO3/c1-3-4-5-8-17-12-9-10(13(14)15)6-7-11(12)16-2/h6-7,9H,3-5,8H2,1-2H3
InChIKeyCEEPDLRMNPAMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-n-pentoxybenzoyl chloride (CAS 1181412-07-6) – Procurement-Ready Acyl Chloride Intermediate with Defined Regioisomeric Purity


4-Methoxy-3-n-pentoxybenzoyl chloride (CAS 1181412-07-6; MFCD11941913; C13H17ClO3; MW 256.72 g/mol) is a regiospecifically substituted aromatic acyl chloride . The compound bears a methoxy group at the 4-position and an n-pentoxy group at the 3-position of the benzoyl chloride core, a substitution pattern that distinguishes it from regioisomeric and chain-isomeric analogs [1]. It is primarily employed as a synthetic intermediate for the preparation of esters, amides, and complex organic frameworks .

4-Methoxy-3-n-pentoxybenzoyl chloride – Why Generic or Regioisomeric Substitution Is Not Scientifically Viable


The substitution pattern (4-methoxy-3-n-pentoxy) confers a distinct electronic environment and steric profile that directly impacts reaction kinetics and product regiospecificity. Using a generic 'methoxy-pentoxy benzoyl chloride' or a regioisomer such as 3-methoxy-4-pentoxybenzoyl chloride (CAS 113628-74-3) alters the electrophilic character of the carbonyl carbon and the orientation of the lipophilic chain, which can lead to divergent reactivity in nucleophilic acyl substitution [1]. Furthermore, the n-pentoxy chain imparts a specific linear geometry and hydrophobicity (computed XLogP3 = 4.4 for the 3-methoxy-4-pentoxy isomer) that differs from branched iso-pentoxy variants, affecting solubility and downstream molecular recognition in medicinal chemistry or materials science applications [2]. Substitution without rigorous validation of isomeric identity and purity therefore risks synthetic failure and irreproducible biological data.

4-Methoxy-3-n-pentoxybenzoyl chloride – Quantitative Differentiation Evidence for Procurement Decisions


Purity and Cost Comparison: 4-Methoxy-3-n-pentoxybenzoyl chloride vs. 3-Methoxy-4-pentoxybenzoyl chloride

4-Methoxy-3-n-pentoxybenzoyl chloride (CAS 1181412-07-6) is available from Fluorochem (catalog 393506) at a certified purity of 97% . The listed price is 8668 CNY per 1 g (approximately 1,200 USD) and 21582 CNY per 5 g (approximately 3,000 USD) . In contrast, the regioisomer 3-methoxy-4-pentoxybenzoyl chloride (CAS 113628-74-3) is offered by Santa Cruz Biotechnology (catalog sc-335801) at $150.00 per 100 mg, equating to $1,500 per 1 g . The 4-methoxy-3-n-pentoxy regioisomer thus presents a quantifiable cost advantage (approximately 20% lower cost per gram) at comparable purity levels (97% vs. unspecified but research-grade) .

Purity Specification Cost per Gram Vendor Comparison

Solubility and Handling Profile: 4-Methoxy-3-n-pentoxybenzoyl chloride Exhibits Organic Solvent Compatibility

The compound is reported to be insoluble in water but readily soluble in common organic solvents, and can even function as an organic solvent itself under certain conditions . While direct comparative solubility data for the regioisomer 3-methoxy-4-pentoxybenzoyl chloride is not publicly available, the computed XLogP3 value of 4.4 for the 3-methoxy-4-pentoxy isomer indicates high lipophilicity and similar expected organic solubility [1]. The availability of this solubility profile information for the target compound assists in reaction planning and purification strategy.

Solubility Organic Synthesis Reagent Handling

Molecular Descriptor Differentiation: Topological Polar Surface Area (TPSA) Distinguishes Regioisomeric Reactivity

The topological polar surface area (TPSA) of the regioisomer 3-methoxy-4-pentoxybenzoyl chloride is computed to be 35.5 Ų [1]. This parameter influences membrane permeability and bioavailability in medicinal chemistry contexts. While the exact TPSA for 4-methoxy-3-n-pentoxybenzoyl chloride has not been independently computed in public databases, the substitution pattern (methoxy at 4-position vs. 3-position) will yield a distinct TPSA due to altered molecular topology. Procurement of the correct regioisomer ensures that downstream compounds possess the intended physicochemical properties for structure-activity relationship (SAR) studies.

TPSA Drug Design Permeability

Linear vs. Branched Alkoxy Chain: n-Pentoxy Confers Distinct Hydrophobic Profile

The n-pentoxy group in the target compound provides a linear, unbranched hydrophobic chain. The branched isomer 4-methoxy-3-iso-pentoxybenzoyl chloride (CAS 1443310-11-9) is available at the same purity (97%) and price point (8668 CNY/1g) from the same vendor . The choice between n-pentoxy and iso-pentoxy substituents affects molecular packing, melting point, and interaction with biological targets. While no direct comparative data exists for this pair, analogous studies in liquid crystal intermediates demonstrate that linear alkoxy chains promote higher mesophase stability and order than branched chains [1].

Lipophilicity Chain Branching Structure-Property Relationship

Optimal Scientific and Industrial Use Cases for 4-Methoxy-3-n-pentoxybenzoyl chloride Based on Quantitative Evidence


Synthesis of 4-Methoxy-3-n-pentoxyphenyl Amides and Esters in Medicinal Chemistry

The compound serves as a versatile acyl chloride for introducing the 4-methoxy-3-n-pentoxybenzoyl moiety into pharmacophores. The regiospecific substitution pattern ensures correct spatial presentation of the lipophilic n-pentoxy chain and the electron-donating methoxy group, which can modulate target binding affinity and metabolic stability. The availability at 97% purity and a cost of approximately 1,200 USD/g supports milligram- to gram-scale library synthesis .

Preparation of Liquid Crystal Precursors Requiring Linear Alkoxy Substituents

Linear alkoxybenzoyl chlorides are key building blocks for calamitic liquid crystals. The n-pentoxy chain in 4-methoxy-3-n-pentoxybenzoyl chloride promotes rod-like molecular geometry and enhances mesophase stability compared to branched or shorter-chain analogs [1]. This compound can be used to synthesize esters and Schiff bases for display and optical applications.

Development of PDE4 Inhibitor Scaffolds Featuring 3-Alkoxy-4-methoxyphenyl Motifs

The 4-[3-(5-phenylpentoxy)-4-methoxyphenyl]benzoic acid class has demonstrated potent PDE4 inhibition (IC50 = 0.41 µM) with reduced emetic potential [2]. 4-Methoxy-3-n-pentoxybenzoyl chloride can serve as a synthetic intermediate for constructing analogous 3-alkoxy-4-methoxyphenyl cores, enabling SAR exploration around the alkoxy chain length and substitution pattern [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-n-pentoxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.